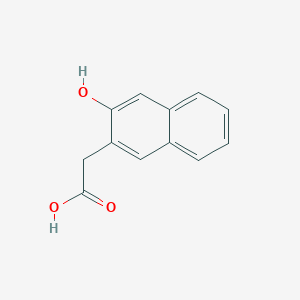
(+)Melearoride A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+)Melearoride A: is a unique chemical compound known for its diverse applications in various scientific fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (+)Melearoride A involves a series of complex chemical reactions. The exact synthetic routes and reaction conditions are often proprietary and vary depending on the desired purity and yield. Generally, the synthesis involves multiple steps, including the formation of key intermediates, followed by specific reaction conditions such as temperature, pressure, and the use of catalysts to achieve the final product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical processes that are optimized for efficiency and cost-effectiveness. These methods may include continuous flow reactors, high-pressure reactors, and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions: (+)Melearoride A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions: The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may need anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of this compound may yield various oxidized derivatives, while reduction may produce different reduced forms of the compound.
Applications De Recherche Scientifique
Chemistry: In chemistry, (+)Melearoride A is used as a reagent in various organic synthesis reactions. Its unique chemical properties make it valuable for creating complex molecules and studying reaction mechanisms.
Biology: In biology, this compound is utilized in biochemical assays and as a probe to study cellular processes. Its ability to interact with specific biomolecules makes it a useful tool for understanding biological pathways.
Medicine: In medicine, this compound has potential therapeutic applications. It is being investigated for its ability to modulate specific molecular targets, which could lead to the development of new drugs for treating various diseases.
Industry: In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science, including the development of advanced polymers and coatings.
Mécanisme D'action
The mechanism of action of (+)Melearoride A involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in their activity and function. This interaction can modulate various cellular processes, including signal transduction, gene expression, and metabolic pathways.
Comparaison Avec Des Composés Similaires
Amiloride: A compound with similar structural features but different pharmacological properties.
Benzamil: Another related compound with distinct chemical and biological activities.
Triamterene: A compound with similar uses in medicine but different chemical structure.
Uniqueness: What sets (+)Melearoride A apart from these similar compounds is its unique combination of chemical properties and diverse applications. Its ability to undergo various chemical reactions and interact with specific molecular targets makes it a versatile compound in scientific research and industrial applications.
Propriétés
Formule moléculaire |
C30H47NO4 |
|---|---|
Poids moléculaire |
485.7 g/mol |
Nom IUPAC |
(3R,10S,13S)-4,10-dimethyl-3-[[4-(3-methylbut-2-enoxy)phenyl]methyl]-13-pentyl-1-oxa-4-azacyclotridecane-2,5-dione |
InChI |
InChI=1S/C30H47NO4/c1-6-7-8-12-27-17-14-24(4)11-9-10-13-29(32)31(5)28(30(33)35-27)22-25-15-18-26(19-16-25)34-21-20-23(2)3/h15-16,18-20,24,27-28H,6-14,17,21-22H2,1-5H3/t24-,27-,28+/m0/s1 |
Clé InChI |
IJMPIKIOJQQJCA-SAAIGDAKSA-N |
SMILES isomérique |
CCCCC[C@H]1CC[C@H](CCCCC(=O)N([C@@H](C(=O)O1)CC2=CC=C(C=C2)OCC=C(C)C)C)C |
SMILES canonique |
CCCCCC1CCC(CCCCC(=O)N(C(C(=O)O1)CC2=CC=C(C=C2)OCC=C(C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


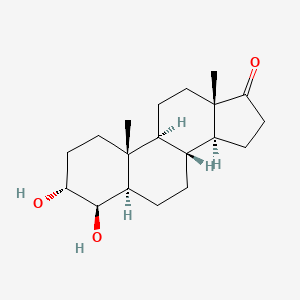
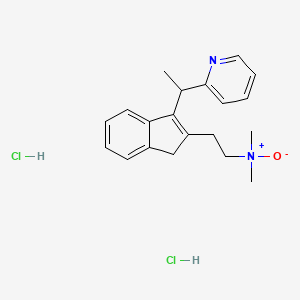


![4-[Acetyl(methyl)amino]-5-chloro-2-methoxybenzoic acid](/img/structure/B15290503.png)

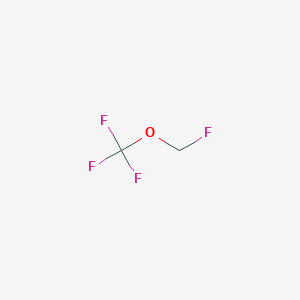
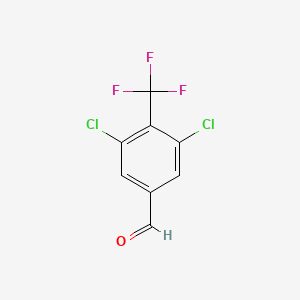
dimethylsilane](/img/structure/B15290524.png)
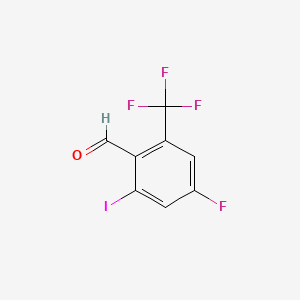
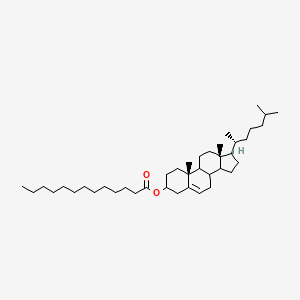
![[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-17-[[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-17-(furan-2-carbonyloxy)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carbonyl]trisulfanyl]carbonyl-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] furan-2-carboxylate](/img/structure/B15290547.png)
![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-[5-(hydroxymethyl)-2,4-dioxopyrimidin-1-yl]-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B15290548.png)
